

Comparative Guide to the Structure-Activity Relationship of 6-Nitroquinoxaline Derivatives

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Compound of Interest

Compound Name: *2,3-Dichloro-6-nitroquinoxaline*

Cat. No.: *B1269935*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-nitroquinoxaline derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antibacterial applications. The information is compiled from recent studies to offer an objective overview supported by experimental data, aiding in the rational design of new therapeutic agents.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The introduction of a nitro group at the 6-position of the quinoxaline ring has been a key strategy in the development of potent bioactive molecules. This electron-withdrawing group significantly influences the electronic properties of the quinoxaline system, often enhancing its interaction with biological targets and leading to improved efficacy. This guide will delve into the specific structure-activity relationships of these 6-nitroquinoxaline derivatives.

Anticancer Activity of 6-Nitroquinoxaline Derivatives

The 6-nitroquinoxaline scaffold has been explored for its potential as an anticancer agent, with research indicating that substitutions at the 2, 3, and 6-positions play a crucial role in modulating cytotoxic activity. A prominent mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division.

Key SAR Insights for Anticancer Activity:

- Substitution at the 6-position: The presence of an electron-withdrawing group, such as the nitro group, at the 6-position of the quinoxaline ring is a key determinant for potent anticancer activity. This has been particularly associated with the inhibition of tubulin polymerization.
- Substituents at the 2 and 3-positions: The nature of the substituents at the 2 and 3-positions significantly impacts the anticancer potency. Aromatic and heteroaromatic groups, such as phenyl and furan rings, have been shown to be favorable for activity.
- Derivatization of a 6-amino group (from a reduced 6-nitro group): Conversion of the 6-nitro group to a 6-amino group, followed by derivatization into urea or amide functionalities, has proven to be an effective strategy for generating potent anticancer compounds. The nature of the substituent on the urea or amide moiety further influences the activity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 6-nitroquinoxaline derivatives and their analogs against various cancer cell lines.

Compound ID	R2	R3	R6	Cell Line	IC50 (µM)	Reference
1	Phenyl	Phenyl	NO ₂	AGS	24.5 ± 2.1	[1]
2	Phenyl	Phenyl	NH-CO-NH-Ph	HCT116	~2.5-9	[2]
3	Phenyl	Phenyl	NH-CO-NH-(4-F-Ph)	HCT116	~2.5-9	[2]
4	Furan-2-yl	Furan-2-yl	NH-CO-NH-Ph	Not Specified	Not Specified	[2]

Note: Specific IC50 values for a broad, directly comparable series of 6-nitroquinoxaline derivatives are limited in the publicly available literature. The data presented is a compilation

from studies on closely related analogs to infer SAR.

Antibacterial Activity of 6-Nitroquinoxaline Derivatives

6-Nitroquinoxaline derivatives have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the quinoxaline core influence their potency and spectrum of activity.

Key SAR Insights for Antibacterial Activity:

- Substitution at the 1 and 4-positions: In the case of 6-nitroquinoxaline-2,3-diones, alkylation at the N-1 and N-4 positions has been shown to be crucial for antibacterial activity. The nature of the alkyl group influences the potency.
- Nature of the Alkyl Chain: The length and nature of the alkyl substituents at the 1 and 4-positions affect the antibacterial efficacy. For instance, shorter, unsaturated chains like allyl groups and medium-length saturated chains like butyl groups have shown good activity.

Comparative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of 1,4-disubstituted-6-nitroquinoxaline-2,3(1H,4H)-diones against *Staphylococcus aureus* and *Salmonella typhi*.

Compound ID	R (at N-1 and N-4)	Staphylococcus aureus MIC (µg/mL)	Salmonella typhi MIC (µg/mL)	Reference
5a	Methyl	128	128	
5b	Ethyl	64	64	
5c	Propyl	32	64	
5d	Butyl	16	32	
5e	Allyl	16	32	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of 1,4-Dialkyl-6-nitroquinoxaline-2,3(1H,4H)-diones

- Starting Material: 6-nitroquinoxaline-2,3(1H,4H)-dione.
- Alkylation Reaction: The 6-nitroquinoxaline-2,3(1H,4H)-dione is subjected to an N-alkylation reaction using an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, allyl bromide, butyl bromide) under phase transfer catalysis conditions.
- Catalyst and Base: A phase transfer catalyst such as tetrabutylammonium bromide (TBAB) is used in a biphasic system (e.g., dichloromethane/water) with a suitable base like sodium hydroxide.
- Procedure: The reactants are stirred vigorously at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
- Purification: The resulting product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired 1,4-dialkyl-6-nitroquinoxaline-2,3(1H,4H)-dione.

In Vitro Anticancer Activity (MTT Assay)

- Cell Lines: Human cancer cell lines (e.g., AGS, HCT116, MCF-7) are used.
- Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.^[3]
- Compound Treatment: The cells are then treated with various concentrations of the 6-nitroquinoxaline derivatives and incubated for a further 48-72 hours.^[3]
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.^[4]

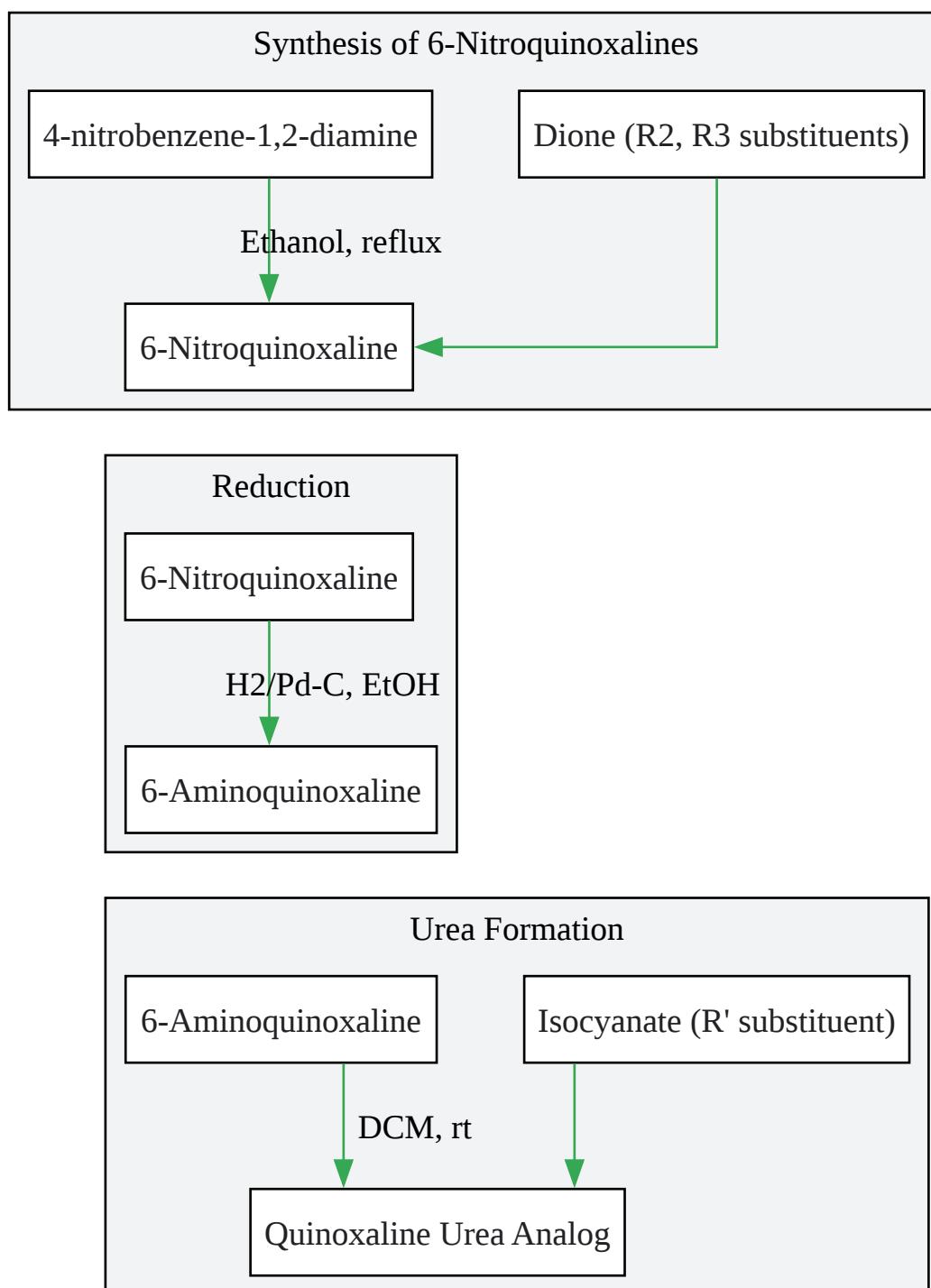
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4]
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

In Vitro Antibacterial Activity (Broth Microdilution Method)

- Bacterial Strains: Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Salmonella typhi*) bacteria are used.
- Inoculum Preparation: Bacterial cultures are grown to a logarithmic phase and the suspension is standardized to a 0.5 McFarland turbidity standard.[5]
- Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]
- Inoculation: The standardized bacterial inoculum is added to each well.[5]
- Incubation: The plates are incubated at 37°C for 18-24 hours.[5]
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Visualizations

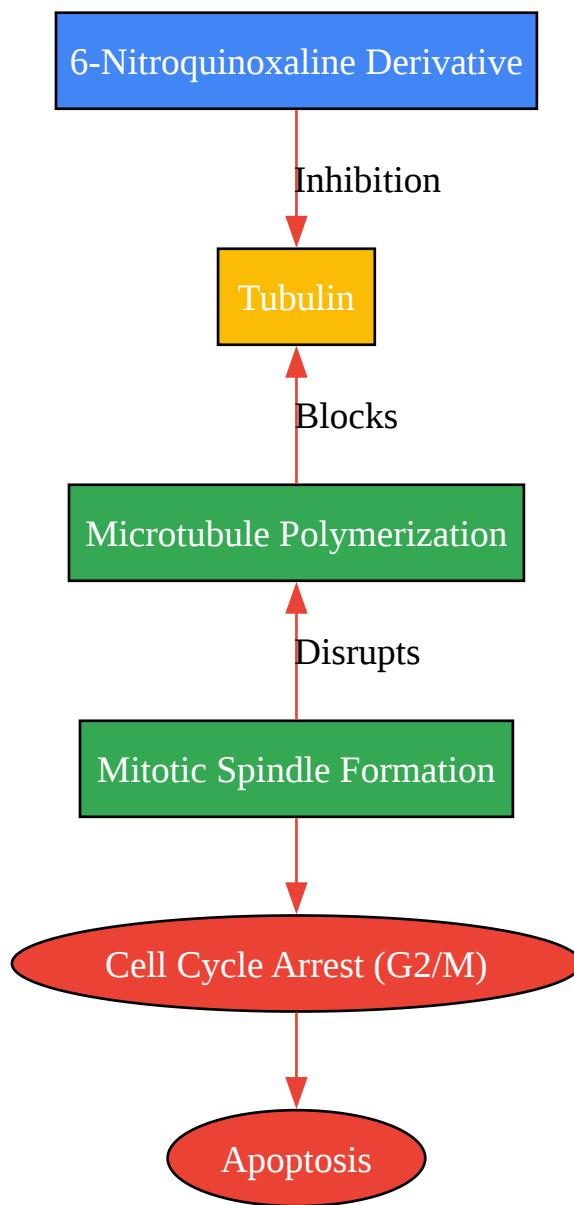
Synthetic Pathway for Quinoxaline Urea Analogs



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Caption: Synthetic route to 6-nitroquinoxaline urea analogs.

Proposed Signaling Pathway for Anticancer Activity



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Caption: Inhibition of tubulin polymerization by 6-nitroquinoxaline derivatives.

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